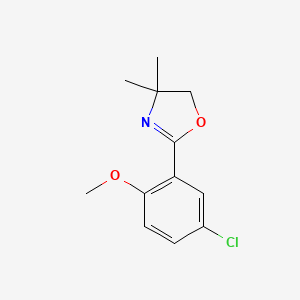
2-(5-Chloro-2-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
Cat. No. B8355715
M. Wt: 239.70 g/mol
InChI Key: IHHXENSJFLHUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06004977
Procedure details


To a solution of 5-chloro-o-anisic acid (50 g) in toluene (100 mL) was added thionyl chloride (50 mL). The reaction mixture was heated under reflux for 2 hrs and distilled using a short path distillation apparatus to give 5-chloro-o-anisyl chloride, which was used in the next step. To a solution of 2-amino-2-methyl-1-propanol (38 mL) in dichloromethane (200 mL) was added a solution of 5-chloro-o-anisyl chloride in dichloromethane (150 mL) dropwise. The reaction mixture was stirred at ambient temperature for 1 hr, dichloromethane was added and the mixture was washed with 2 N hydrochloric acid. The organic phase was separated, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated in vacuo to give N-(2-(1-hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide, which was used in the next step. To N-(2-(1 -hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide was added thionyl chloride (40 mL) at 0° C. The reaction mixture was stirred for 30 min, warmed to ambient temperature, diluted with diethyl ether (200 mL), and the mixture was stirred for 10 mins. The mixture was decanted, 10% sodium hydroxide solution was added, and the mixture was extracted with ethyl acetate. The organic extracts were combined, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated in vacuo to afford 41 g (64%) of product, mp 50-51° C.
Name
2-(1 -hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
64%
Identifiers


|
REACTION_CXSMILES
|
OC([C:6]1([O:16][CH3:17])[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:7]1[C:8]([NH2:10])=[O:9])C(C)C.S(Cl)(Cl)=O>C(OCC)C>[Cl:15][C:12]1[CH:13]=[CH:14][C:6]([O:16][CH3:17])=[C:7]([C:8]2[O:9][CH2:6][C:7]([CH3:11])([CH3:8])[N:10]=2)[CH:11]=1
|
Inputs


Step One
|
Name
|
2-(1 -hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(C)C)C1(C(C(=O)N)C=C(C=C1)Cl)OC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 10 mins
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was decanted
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
10% sodium hydroxide solution was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C1)C=1OCC(N1)(C)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 41 g | |
| YIELD: PERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
